Artesunate

Description

Properties

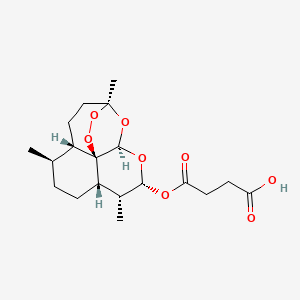

IUPAC Name |

4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-AHIGJZGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042681 | |

| Record name | Artesunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Fine white crystalline powder | |

CAS No. |

88495-63-0 | |

| Record name | Artesunate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artesunate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088495630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artesunate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Artesunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTESUNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60W3249T9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARTESUNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Artesunate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131-135 | |

| Record name | Artesunate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and Development of Artesunate: A Technical Guide

Artesunate, a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria, particularly severe malaria.[1][2] Its journey from a traditional Chinese herbal remedy to a life-saving therapeutic agent is a testament to dedicated scientific inquiry and international collaboration. This document provides an in-depth technical overview of the discovery, history, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery of Artemisinin: The Foundation of a New Antimalarial Class

The story of this compound begins with the discovery of its parent compound, artemisinin. In the 1960s, the emergence of widespread resistance to existing antimalarial drugs like chloroquine posed a significant threat, particularly during the Vietnam War.[3] In response, the Chinese government launched a secret military research program on May 23, 1967, codenamed "Project 523," with the objective of discovering new antimalarial therapies.[3][4][5]

A key stream of this project focused on investigating traditional Chinese medicine.[4] In 1969, Tu Youyou, a researcher at the Institute of Chinese Materia Medica, was appointed to lead a team to screen ancient texts and folk remedies for potential antimalarial compounds.[3][5] Her team investigated over 2,000 traditional preparations and identified around 380 extracts for testing in animal models.[3] An extract from the sweet wormwood plant, Artemisia annua (qinghao), showed initial promise but the results were inconsistent.[3][6]

Inspired by a 4th-century Chinese text, "A Handbook of Prescriptions for Emergencies" by Ge Hong, which described steeping the herb in cold water, Tu Youyou hypothesized that the traditional high-temperature extraction method was destroying the active ingredient.[6][7] She redesigned the extraction process using a low-temperature, ether-based solvent.[3][6] In 1971, this new extract demonstrated 100% efficacy against the malaria parasite in both mice and monkeys.[3][8] Following this success, Tu and her team isolated the active crystalline compound in 1972, which they named qinghaosu, now known globally as artemisinin.[6][8]

From Artemisinin to this compound: A Water-Soluble Breakthrough

While artemisinin was highly effective, its poor solubility in both water and oil limited its formulation and bioavailability.[9][10] This prompted further research to create more practical derivatives. In 1977, scientist Liu Xu successfully synthesized this compound.[1] The process involved reducing artemisinin to dihydroartemisinin (DHA), a more potent metabolite, and then esterifying it with succinic acid anhydride.[1][10] This transformation resulted in a water-soluble derivative, making it suitable for intravenous, intramuscular, oral, and rectal administration.[1][11]

Experimental Protocol: Semi-Synthesis of this compound

The conversion of artemisinin to this compound is a two-step process. The following protocol is a generalized representation based on common laboratory and industrial methods.[12][13][14]

Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)

-

Dissolution: Dissolve Artemisinin in a suitable solvent, such as methanol or tetrahydrofuran (THF).[12][15]

-

Reduction: Cool the solution to 0–5 °C. Gradually add a reducing agent, typically sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), in portions while maintaining the low temperature.[12][15]

-

Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until all artemisinin is consumed.

-

Work-up: Quench the reaction by carefully adding an acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess borohydride.[12][13]

-

Precipitation and Isolation: Add water to the solution to precipitate the DHA.[12] Collect the solid precipitate by filtration, wash it with water, and dry it under a vacuum to yield DHA.

Step 2: Esterification of DHA to this compound

-

Dissolution: Dissolve the synthesized DHA in a basic medium, often using a solvent like pyridine or dichloromethane with a base such as triethylamine or 4-dimethylaminopyridine (DMAP).[1][15]

-

Esterification: Add succinic anhydride to the solution.[1][12] The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the formation of this compound via TLC.

-

Purification: Once the reaction is complete, the mixture is worked up through extraction and crystallization. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[15]

Visualization: Synthesis Workflow

Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in the body by plasma esterases to its biologically active metabolite, dihydroartemisinin (DHA).[1][16] The antimalarial activity of DHA is dependent on its endoperoxide bridge.[17]

-

Activation by Heme: Inside a malaria-infected red blood cell, the parasite digests hemoglobin, releasing large amounts of heme. The iron (Fe²⁺) in this heme is believed to reductively cleave the endoperoxide bridge of DHA.[16][17]

-

Generation of Reactive Oxygen Species (ROS): This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[16]

-

Cellular Damage: These free radicals induce oxidative stress and alkylate numerous parasite proteins and lipids, causing widespread, lethal damage to the parasite's cellular structures.[1][17] This inhibits essential processes like nucleic acid and protein synthesis, ultimately killing the parasite.[17]

-

Inhibition of PfEXP1: In addition to oxidative damage, this compound has been shown to potently inhibit the Plasmodium falciparum exported protein 1 (PfEXP1), a glutathione S-transferase that is essential for the parasite, thereby reducing its glutathione levels and antioxidant capacity.[1]

Visualization: Antimalarial Signaling Pathway

Pharmacokinetics

This compound is characterized by its rapid conversion to DHA and a short elimination half-life, which limits its use in malaria prevention.[1] Its pharmacokinetic profile makes it ideal for the initial, rapid reduction of parasite biomass in acute infections.[18]

Table 1: Pharmacokinetic Parameters of Intravenous this compound and Dihydroartemisinin (DHA)

| Parameter | This compound | Dihydroartemisinin (DHA) | Citations |

|---|---|---|---|

| Elimination Half-life (t½) | < 15 minutes (typically ~0.25 hours) | 30 - 60 minutes (typically ~1.3 hours) | [1][9][19][20] |

| Time to Peak Concentration (Tmax) | Peaks immediately after IV bolus | ~25 minutes post-dose | [19][20] |

| Clearance (CL) | ~2 - 3 L/kg/hr | ~0.5 - 1.5 L/kg/hr | [19] |

| Volume of Distribution (Vd) | ~0.1 - 0.3 L/kg | ~0.5 - 1.0 L/kg | [19] |

| Protein Binding | 62-75% | 66-93% |[9][19] |

Note: Values are averages and can show significant inter-individual variability.[20][21]

Pivotal Clinical Trials and Efficacy

The adoption of this compound as the global standard of care for severe malaria was driven by two landmark randomized controlled trials that demonstrated its superiority over the previous standard, quinine.

-

SEAQUAMAT (South East Asian Quinine this compound Malaria Trial): This large, multicenter trial in Asia involved 1,461 participants and showed that intravenous this compound significantly reduced mortality in adults with severe malaria compared to quinine.[1][11] The study found a 35% reduction in the risk of death with this compound treatment.[11][22]

-

AQUAMAT (African Quinine Versus this compound Malaria Trial): This even larger trial enrolled 5,425 pediatric patients with severe malaria across nine African countries.[1][23] The results were compelling, showing that this compound reduced mortality by 22.5% compared to quinine.[22][23] Children treated with this compound were also less likely to experience seizures or progress into a deeper coma.[23]

These trials provided conclusive evidence that this compound was more effective than quinine in preventing death from severe malaria in both adults and children.[1]

Experimental Protocol: Randomized Controlled Trial (AQUAMAT)

The following provides a generalized methodology based on the AQUAMAT study.[23]

-

Study Design: An open-label, randomized, controlled, multicenter trial.

-

Participants: Children (<15 years) admitted to hospitals with clinical signs of severe falciparum malaria.

-

Randomization: Patients were randomly assigned to receive either intravenous this compound or intravenous quinine.

-

Intervention:

-

This compound Group: Received intravenous this compound at a dose of 2.4 mg/kg body weight at admission (0 hours), 12 hours, and 24 hours, then once daily.

-

Quinine Group: Received a loading dose of quinine dihydrochloride (20 mg salt/kg) infused over 4 hours, followed by a maintenance dose of 10 mg/kg infused over 4 hours, every 8 hours.

-

-

Follow-up: Patients were monitored for clinical and parasitological outcomes. The primary outcome was in-hospital mortality. Secondary outcomes included parasite clearance time, fever clearance time, and incidence of adverse events like coma and seizures.

-

Transition to Oral Therapy: Once patients could tolerate oral medication, they were switched to a full course of an effective oral artemisinin-based combination therapy (ACT).[1]

-

Data Analysis: Mortality rates between the two groups were compared using appropriate statistical methods (e.g., risk ratios).

Table 2: Key Efficacy Data from the AQUAMAT Trial

| Outcome | This compound Group | Quinine Group | Relative Risk Reduction | Citation |

|---|

| In-Hospital Mortality | 8.5% | 10.9% | 22.5% |[23] |

Visualization: Clinical Trial Comparison Logic

Artemisinin Combination Therapy (ACT)

To combat the threat of drug resistance, the World Health Organization (WHO) recommends treating uncomplicated falciparum malaria with Artemisinin-based Combination Therapies (ACTs).[18][24] ACTs pair a fast-acting artemisinin derivative, like this compound, with a longer-acting partner drug.[18][25] The artemisinin component rapidly clears the bulk of the parasites in the first three days, while the partner drug eliminates the remaining parasites, protecting the artemisinin derivative from resistance pressure.[18][26]

Common ACTs involving this compound include:

-

This compound + Amodiaquine[25]

-

This compound + Mefloquine[1]

-

This compound + Sulfadoxine-Pyrimethamine[1]

-

This compound + Pyronaridine[27]

Conclusion

The development of this compound represents a landmark achievement in modern medicine, originating from the systematic investigation of traditional knowledge. Its journey from the Artemisia annua plant, through the dedicated research of Project 523 and Tu Youyou, to its chemical optimization and rigorous clinical validation has saved millions of lives.[5][24] As a potent, fast-acting, and water-soluble derivative, this compound has fundamentally changed the standard of care for severe malaria and remains a critical tool in the global strategy for malaria control and elimination.[2][11] Ongoing research and vigilance are essential to preserve its efficacy in the face of emerging parasite resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: The Best Drug in the Treatment of Severe and Complicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. Project 523 - Wikipedia [en.wikipedia.org]

- 5. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tu Youyou - Wikipedia [en.wikipedia.org]

- 7. Old drug, new discovery: Scientists find novel use for ancient malaria remedy [med.stanford.edu]

- 8. nobelprize.org [nobelprize.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A simplified and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. [Extraction of artemisinin and synthesis of its derivates this compound and artemether] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN102887908A - Simple process for preparing this compound by one-pot method by taking artemisinin as raw material - Google Patents [patents.google.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 18. who.int [who.int]

- 19. Review of the clinical pharmacokinetics of this compound and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of intravenous this compound during severe malaria treatment in Ugandan adults | springermedizin.de [springermedizin.de]

- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Major clinical trial prompts call for change to treatment guidelines for severe malaria [wellcome.org]

- 24. Nobel Prize awarded to Chinese scientist for discovering artemisinin | The Malaria Elimination Initiative [shrinkingthemalariamap.org]

- 25. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Artesunate structure-activity relationship studies

An In-Depth Technical Guide to the Structure-Activity Relationship of Artesunate

Introduction

This compound, a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria, particularly for treating severe cases and drug-resistant strains.[1][2] Its core structure, a sesquiterpene lactone with a unique 1,2,4-trioxane ring, is fundamental to its potent biological activity.[3] Beyond its established antimalarial efficacy, this compound has garnered significant attention for its pleiotropic effects, including potent anticancer, anti-inflammatory, and antiviral properties.[3][4] This has spurred extensive research into its mechanism of action and structure-activity relationships (SAR) to guide the development of next-generation therapeutics.

This technical guide provides a comprehensive overview of this compound's SAR, detailing the quantitative impact of structural modifications on its biological activities. It outlines the key signaling pathways modulated by the compound and furnishes detailed protocols for the essential experiments used in its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex interplay between this compound's structure and its diverse pharmacological functions.

The Core Pharmacophore and Mechanism of Action

The biological activity of this compound and other artemisinins is inextricably linked to the endoperoxide bridge within the 1,2,4-trioxane ring.[1] This moiety acts as the pharmacophore, essential for its therapeutic effects. The prevailing mechanism posits that this bridge is activated by ferrous iron (Fe²⁺), which is abundantly available in the form of heme within malaria parasites or in metabolically active cancer cells.[5][6]

This interaction cleaves the endoperoxide bond, leading to the generation of highly reactive oxygen species (ROS) and subsequent carbon-centered radicals.[5][7] These radicals are non-specific and highly cytotoxic, alkylating a wide array of parasite proteins and other biomolecules, disrupting cellular homeostasis and leading to cell death.[8][9] Key targets include proteins involved in critical metabolic pathways, such as a calcium adenosine triphosphatase (ATPase) and glutathione S-transferase (EXP1).[7]

Quantitative Structure-Activity Relationship (SAR) Studies

SAR studies for this compound focus on modifying its chemical structure to enhance potency, improve pharmacokinetic properties, and overcome resistance mechanisms. Modifications have been explored at various positions of the artemisinin skeleton, but the C-10 position of the dihydroartemisinin (DHA) metabolite, where the hemisuccinate ester of this compound is attached, is a primary site for derivatization.[10][11]

Antimalarial Activity

The primary goal of SAR in an antimalarial context is to increase potency against both drug-sensitive and drug-resistant Plasmodium falciparum strains while maintaining a favorable safety profile. This often involves creating hybrid molecules or dimers that may have multiple mechanisms of action.

| Compound/Derivative | Target Strain(s) | Activity Metric | Value | Reference(s) |

| This compound | P. falciparum (field isolates) | IC₅₀ | 0.2 - 3.6 nM | [12] |

| This compound | P. berghei (chloroquine-sensitive) | ED₅₀ / ED₉₀ | 0.3 / 1.14 mg/kg (IV) | [13] |

| This compound | P. berghei (chloroquine-resistant) | ED₅₀ / ED₉₀ | 0.5 / 1.14 mg/kg (IV) | [13] |

| Isonicotinate N-oxide Dimer | P. falciparum | EC₅₀ | 0.53 nM | [13] |

| Isobutyrate Dimer | P. falciparum | EC₅₀ | 2.4 nM | [13] |

| MEFAS (Mefloquine-Artesunate Hybrid) | P. falciparum (3D7, CQ-sensitive) | IC₅₀ | 1.1 ng/mL | [14] |

| MEFAS (Mefloquine-Artesunate Hybrid) | P. falciparum (W2, CQ-resistant) | IC₅₀ | 1.0 ng/mL | [14] |

| This compound-Ellagic Acid Hybrid (EA31) | P. berghei (in vivo) | Chemosuppression | Higher than this compound at >20 mg/kg | [15] |

IC₅₀: Half-maximal inhibitory concentration; ED₅₀/ED₉₀: Effective dose for 50%/90% of the population; EC₅₀: Half-maximal effective concentration.

Anticancer Activity

In oncology, SAR studies aim to maximize cytotoxicity towards cancer cells while minimizing effects on normal, healthy cells, thereby increasing the therapeutic index.

| Compound | Cell Line(s) | Activity Metric | Value | Reference(s) |

| This compound | A549 (Lung Cancer) | IC₅₀ (24h) | 52.87 µg/mL | [16] |

| This compound | SiHa (Cervical Cancer) | IC₅₀ (24h) | 26.32 µg/mL | [17] |

| This compound | BGC-823, HGC-27, MGC-803 (Gastric Cancer) | Inhibition | Dose- and time-dependent | [18] |

| This compound | A375 (Melanoma) | IC₅₀ (24h) | ~25 µM | [19] |

| This compound | NHDF (Normal Fibroblasts) | IC₅₀ (24h) | ~224 µM | [19] |

| This compound | TOV-21G (Ovarian Cancer) | CC₅₀ | 174.03 µM | [20] |

| This compound | HepG2 (Liver Cancer) | CC₅₀ | >200 µM | [20] |

| Isonicotinate N-oxide Dimer | Prostate Cancer Cell Lines | IC₅₀ | 36.1 - 84.6 nM | [13] |

| Isobutyrate Dimer | Prostate Cancer Cell Lines | IC₅₀ | 116.0 - 231.4 nM | [13] |

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Key Signaling Pathways Modulated by this compound

This compound's biological effects extend beyond direct radical-induced damage, involving the modulation of numerous intracellular signaling pathways critical for inflammation, cell survival, proliferation, and apoptosis.

Anti-inflammatory Pathways

This compound exhibits potent anti-inflammatory effects by suppressing key pro-inflammatory signaling cascades. It has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway, reducing the expression of cytokines like TNF-α and various interleukins.[4][21] Additionally, it can downregulate the NLRP3 inflammasome, further dampening the inflammatory response.[4]

Pro-apoptotic Pathways in Cancer

In cancer cells, this compound promotes apoptosis through multiple mechanisms. It is a known modulator of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival; inhibition of this pathway pushes cells toward apoptosis.[4][21] Furthermore, this compound disrupts mitochondrial function by altering the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Mcl-1) proteins, leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[16][18][22]

Detailed Experimental Protocols

The evaluation of this compound and its derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol 4.1: Cell Viability and Cytotoxicity Assay (MTT Method)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) or is cytotoxic to 50% of cells (CC₅₀).

-

Cell Seeding: Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5×10⁴ cells/mL per well and incubate overnight to allow for attachment.[16]

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 200 µL of the drug-containing medium to achieve final concentrations ranging from 0.1 to 800 µg/mL. Include a vehicle control (e.g., normal saline or DMSO).[16]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[16][18]

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for an additional 4 hours.[16]

-

Formazan Solubilization: Remove the MTT solution and add 150-180 µL of DMSO to each well to dissolve the purple formazan crystals. Incubate for 10 minutes at room temperature with gentle shaking.[16]

-

Absorbance Reading: Measure the optical density (OD) at 490 nm or 570 nm using a microplate reader.[16]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/CC₅₀ value using non-linear regression analysis.

Protocol 4.2: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the disruption of mitochondrial function, a key event in apoptosis.

-

Cell Culture and Treatment: Culture cells (e.g., gastric cancer cells) in 6-well plates until they adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[18]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold phosphate-buffered saline (PBS).[18]

-

Staining: Resuspend the cell pellet in a staining solution containing a cationic fluorescent dye such as Rhodamine 123. Incubate at 37°C in the dark for 30 minutes.[18]

-

Washing: Wash the cells twice with PBS to remove excess dye and centrifuge at 500 x g for 10 minutes.[18]

-

Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer or a spectrofluorometer (e.g., excitation at 505 nm and emission at 534 nm for Rhodamine 123).[18] A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Protocol 4.3: In Vivo Pharmacokinetic (PK) Study Workflow

This protocol outlines the general steps for determining the pharmacokinetic profile of this compound in an animal model or human volunteers.

-

Subject Preparation: Acclimate subjects (e.g., rats or healthy volunteers) and fast them overnight before dosing.[23][24]

-

Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection, or intramuscular injection).[23][24][25]

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes and longer for the elimination phase) into heparinized tubes.[24][25]

-

Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of this compound and its active metabolite, dihydroartemisinin (DHA), in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., WinNonLin) to perform non-compartmental or compartmental analysis on the plasma concentration-time data.[23]

-

Parameter Calculation: Calculate key PK parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and T₁/₂ (elimination half-life).[23][26]

Conclusion

The structure-activity relationship of this compound is a rich and complex field, defined by the central role of its endoperoxide bridge and the radical-based cascade it initiates upon activation. SAR studies have successfully identified derivatives and hybrid molecules with enhanced potency against both malaria parasites and cancer cells. The compound's ability to modulate a wide array of critical signaling pathways, particularly those involved in inflammation and apoptosis, underscores its therapeutic versatility. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and development of this remarkable scaffold. Future research will likely focus on creating derivatives with improved target specificity, better pharmacokinetic profiles, and the ability to circumvent emerging resistance mechanisms, further expanding the therapeutic potential of the artemisinin family.

References

- 1. This compound | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Antimalarial and anticancer properties of this compound and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Review of Its Potential Therapeutic Effects and Mechanisms in Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. An Untargeted Proteomics and Systems-based Mechanistic Investigation of this compound in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimalarial activity of artemisinin derivatives containing an amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. extranet.who.int [extranet.who.int]

- 14. Enhancing the antimalarial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimalarial and antioxidant activities of novel this compound-ellagic acid hybrid compound in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. This compound inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scielo.br [scielo.br]

- 21. This compound Exerts Organ- and Tissue-Protective Effects by Regulating Oxidative Stress, Inflammation, Autophagy, Apoptosis, and Fibrosis: A Review of Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound acts through cytochrome c to inhibit growth of pediatric AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics and tolerability of this compound and amodiaquine alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of this compound after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparative Pharmacokinetics of Intramuscular this compound and Artemether in Patients with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetic evaluation of intravenous this compound in adults with uncomplicated falciparum malaria in Kenya: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological and toxicological profile of Artesunate

An In-depth Technical Guide on the Pharmacological and Toxicological Profile of Artesunate

Introduction

This compound (ART) is a semi-synthetic, water-soluble derivative of artemisinin, a compound extracted from the plant Artemisia annua (sweet wormwood).[1][2] Initially developed in 1977, it is recognized by the World Health Organization (WHO) as a first-line treatment for severe malaria.[3][4] Its clinical utility has expanded beyond its potent antimalarial activity, with extensive research now focused on its anti-inflammatory, immunomodulatory, and anticancer properties.[2][5][6] This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

Mechanism of Action

1.1.1 Antimalarial Activity this compound is a prodrug that is rapidly hydrolyzed by plasma esterases into its biologically active metabolite, dihydroartemisinin (DHA).[3][4][7] The antimalarial mechanism is primarily attributed to DHA and centers on the activation of its endoperoxide bridge by heme iron within the malaria parasite.[4][8] This activation generates a cascade of reactive oxygen species (ROS) and other free radicals, leading to oxidative stress.[4][7] The subsequent alkylation and damage of essential parasite proteins and lipids disrupt cellular functions, inhibit nucleic acid and protein synthesis, and ultimately cause parasite death.[4][7][8] this compound also potently inhibits the Plasmodium falciparum exported protein 1 (EXP1), a membrane glutathione S-transferase crucial for parasite survival.[4]

Caption: Antimalarial mechanism of this compound.

1.1.2 Anticancer Activity this compound's anticancer effects are multifaceted. A primary mechanism is the induction of programmed cell death through apoptosis and ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[5][9] ART generates ROS, which disrupts iron metabolism and promotes these cell death pathways.[5][9] Furthermore, it can induce cell cycle arrest, commonly at the G0/G1 or G2 phases, by altering the expression of regulatory enzymes like cyclins and cyclin-dependent kinases (CDKs).[1][10] this compound also inhibits key signaling pathways that regulate cell proliferation, invasion, and angiogenesis, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[1][5]

Caption: Key anticancer mechanisms of this compound.

Pharmacodynamics

This compound and its active metabolite DHA exhibit rapid schizonticidal activity, leading to prompt parasite clearance from the bloodstream.[11][12] Studies in patients with uncomplicated falciparum malaria have shown a median parasite clearance time (PCT50) of approximately 6.5 hours.[11] In severe malaria cases, parasite clearance is also rapid, with a median PCT50 ranging from 6 to 9 hours.[12] While dose-ranging studies have been conducted, a clear dose-effect or concentration-effect relationship with parasite clearance parameters has not always been established, suggesting that factors like baseline parasitemia may also play a significant role.[13]

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption, conversion to DHA, and a short half-life, which limits its use for malaria prophylaxis.[3][4] The pharmacokinetic parameters vary significantly depending on the route of administration.

1.3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Metabolism: this compound is rapidly and extensively metabolized to DHA by plasma esterases.[3][4] DHA is then further metabolized, primarily through glucuronidation by UDP-glucuronosyltransferases UGT1A9 and UGT2B7.[3][8] A minor metabolic contribution may come from CYP2A6.[3]

-

Distribution: The volume of distribution for this compound is approximately 68.5 L, and for DHA, it is 59.7 L. Both compounds are about 93% bound to plasma proteins.[3]

-

Elimination: this compound has a very short elimination half-life of about 0.22 hours, while DHA has a slightly longer half-life of approximately 0.34 hours.[4] The main route of elimination in humans has not been fully elucidated.[3]

Caption: Pharmacokinetic pathway of this compound.

Table 1: Pharmacokinetic Parameters of this compound and Dihydroartemisinin (DHA)

| Parameter | Route | This compound (ART) | Dihydroartemisinin (DHA) | Citation(s) |

|---|---|---|---|---|

| Cmax | IV | 11 mg/L (29.5 µM) | 2.64 - 3.1 µg/mL | [3][11] |

| IM | - | - | [14] | |

| Tmax | IV | - | 0.5 - 15 min (Adults) | [3] |

| IM | 8 - 12 min | - | [3] | |

| AUC | IV | 0.7 µg*h/mL | 3.5 µg*h/mL | [3] |

| t½ (half-life) | IV | ~2.7 min | ~40 min | [11] |

| Vd (Volume of Dist.) | IV | 0.14 L/kg (68.5 L total) | 0.76 L/kg (59.7 L total) | [3][11] |

| CL (Clearance) | IV | 2.33 L/h/kg | 0.75 L/h/kg | [11] |

| Protein Binding | Plasma | ~93% | ~93% | [3] |

| Bioavailability (IM) | - | - | 86-88% |[14] |

Note: Values are approximate and can vary based on the patient population and study design.

Drug Interactions

This compound's metabolism via UGT enzymes is the basis for several clinically relevant drug interactions.

Table 2: Summary of this compound Drug Interactions

| Interacting Drug/Class | Effect on ART/DHA | Clinical Implication | Citation(s) |

|---|---|---|---|

| Strong UGT Inducers (e.g., rifampin, carbamazepine, phenytoin, ritonavir, nevirapine) | Decrease DHA Cmax and AUC | Potential loss of antimalarial efficacy. Monitor for reduced efficacy. | [8][15][16] |

| Strong UGT Inhibitors (e.g., axitinib, vandetanib, imatinib, diclofenac) | May increase DHA exposure | Potential for increased DHA-associated adverse reactions. Monitor for adverse effects. | [8][16] |

| Dapsone (topical) | Unspecified | Potential for hemolytic reactions. Avoid coadministration. | [8] |

| QTc-prolonging agents (e.g., mesoridazine, chlorpromazine) | Increased risk of QTc prolongation | Increased risk of cardiac adverse events. |[3] |

Toxicological Profile

This compound is generally considered safe and well-tolerated at therapeutic doses.[4][17] However, adverse effects can occur, some of which are serious.

Clinical Toxicology and Adverse Effects

Table 3: Adverse Effects Associated with this compound Use

| Frequency | Adverse Effect | Description | Citation(s) |

|---|---|---|---|

| Common | Gastrointestinal | Loss of appetite, nausea, vomiting, diarrhea (often on days 1-2). | [18] |

| Neurological | Dizziness (often on days 1-2), headache. | [18][19] | |

| Serious (Less Common) | Hematological | Post-treatment delayed hemolysis / hemolytic anemia. Can manifest as dark urine, jaundice, and fatigue up to a month after treatment. | [4][15][19] |

| Renal | Acute renal failure, kidney damage. | [4][15] | |

| Hepatic | Jaundice, elevated liver enzymes. | [15][20] | |

| Allergic Reactions | Rash, hives, itching, and rare cases of severe anaphylaxis. | [18][19] |

| | Neurological | Reversible neurologic changes, seizures (rare). |[18][19] |

Preclinical Toxicology

Animal studies have been conducted to establish the safety profile of this compound beyond its typical short-term clinical use.

Table 4: Summary of Preclinical Toxicology Findings

| Study Type | Species | Key Findings | Citation(s) |

|---|---|---|---|

| Acute Toxicity (LD50) | Rats (uninfected) | IV single dose: 351 mg/kg | [21] |

| Rats (infected) | IV daily for 3 days: 488 mg/kg | [21] | |

| Subacute Toxicity (28-day) | Rats and Dogs | - Well-tolerated with no mortality up to 30 mg/kg. - Signs of reversible, regenerative anemia. - Local reactions at intramuscular injection sites. - No severe toxicity or effects on cardiovascular, CNS, or respiratory safety measures at clinical doses. | [22] |

| Genotoxicity | In vitro / In vivo | - Results are equivocal. - Weak genotoxic effects at low doses and clastogenic effects at high doses in some studies. | [22][23] |

| Organ Toxicity | Rats | - High doses (e.g., 240 mg/kg) caused reversible mild-to-moderate tubular necrosis (nephrotoxicity). - Irreversible vascular irritation at high doses. - No neurotoxicity observed with IV regimens. | [21] |

| Reproductive Toxicology | Rats and Rabbits | Fetal toxicity, including resorption and abortion. Low incidence of cardiac and skeletal defects. |[18] |

Use in Special Populations

-

Pregnancy: this compound is considered a safe option during the second and third trimesters. Data on its use during the first trimester is limited, though no harmful effects have been reported. However, animal studies indicate potential fetal toxicity.[18]

-

Lactation: Use is likely acceptable during breastfeeding.[4]

-

Renal/Liver Impairment: Use with caution in patients with pre-existing kidney or liver disease, as it may exacerbate these conditions.[19]

Experimental Protocols

Protocol: In Vivo Subacute Toxicity Assessment

This generalized protocol is based on methodologies described in preclinical studies.[22]

Objective: To evaluate the toxicity profile of this compound following repeated daily administration over a 28-day period in a non-rodent species (e.g., Beagle dogs).

Methodology:

-

Animal Model: Healthy, adult Beagle dogs of both sexes.

-

Groups:

-

Group 1: Control (vehicle only, e.g., saline), administered IV or IM.

-

Group 2: Low Dose this compound (e.g., 5 mg/kg/day).

-

Group 3: Mid Dose this compound (e.g., 15 mg/kg/day).

-

Group 4: High Dose this compound (e.g., 30 mg/kg/day).

-

-

Administration: Daily intravenous (IV) or intramuscular (IM) injection for 28 consecutive days.

-

Observations and Measurements:

-

Clinical Signs: Monitored daily for mortality, morbidity, and behavioral changes.

-

Body Weight: Measured weekly.

-

Safety Pharmacology: Cardiovascular (ECG, blood pressure, heart rate) and central nervous system assessments performed at baseline and after the first and last doses.

-

Clinical Pathology: Blood samples collected at baseline, mid-study, and end of study for hematology (CBC, reticulocyte count) and serum biochemistry (liver enzymes, renal function markers).

-

Toxicokinetics: Blood samples collected at specified time points after the first and last doses to determine plasma concentrations of this compound and DHA.

-

-

Pathology:

-

At study termination, all animals undergo a full necropsy.

-

Organ weights are recorded.

-

A comprehensive list of tissues is collected and preserved for histopathological examination.

-

References

- 1. researchgate.net [researchgate.net]

- 2. drpress.org [drpress.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of this compound in autoimmune diseases and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Frontiers | Editorial: Drugs and methods that enhance the anti-cancer efficacy of this compound [frontiersin.org]

- 10. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pharmacokinetic and pharmacodynamic study of intravenous vs oral this compound in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacokinetics and Pharmacodynamics of Oral this compound Monotherapy in Patients with Uncomplicated Plasmodium falciparum Malaria in Western Cambodia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of the clinical pharmacokinetics of this compound and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. General Pharmacology of this compound, a Commonly used Antimalarial Drug:Effects on Central Nervous, Cardiovascular, and Respiratory System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 19. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 20. This compound | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Toxicity evaluation of this compound and artelinate in Plasmodium berghei-infected and uninfected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. malariaworld.org [malariaworld.org]

The Core of Cytotoxicity: An In-depth Technical Guide on the Role of Iron in Artesunate's Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artesunate (ART), a semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial therapy. Beyond its established efficacy against Plasmodium falciparum, a growing body of evidence highlights its potent cytotoxic activity against a broad spectrum of cancer cells. This activity is intrinsically linked to the presence of intracellular iron, which catalyzes the activation of this compound and unleashes a cascade of events culminating in cell death. This technical guide provides a comprehensive overview of the pivotal role of iron in this compound's cytotoxic mechanism, detailing the molecular interactions, consequent signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Iron-Dependent Activation of this compound

The cytotoxic potential of this compound is locked within its endoperoxide bridge, a unique 1,2,4-trioxane ring structure.[1][2] This bridge is the pharmacophore responsible for its therapeutic effects. However, in its native state, this compound is relatively inert. Its activation is a bio-reductive process critically dependent on the presence of ferrous iron (Fe²⁺).[1][2]

Cancer cells, with their rapid proliferation and high metabolic rate, often exhibit an increased demand for iron and possess a larger labile iron pool (LIP) compared to their non-malignant counterparts. This elevated intracellular iron concentration makes them selectively vulnerable to this compound's cytotoxic effects. The reaction between this compound and ferrous iron is thought to proceed via a Fenton-like reaction, leading to the cleavage of the endoperoxide bridge.[2] This cleavage generates a highly reactive burst of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, as well as carbon-centered radicals.[1][2][3] These radicals are the primary executioners of cell death, indiscriminately damaging a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids, thereby triggering multiple cell death pathways.[1][2][3]

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines and is influenced by factors such as intracellular iron levels and exposure duration. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 63.28 - 99.85 | 72 | [4] |

| Huh7 | Hepatocellular Carcinoma | 344.70 - 1099 | 72 | [4] |

| UWB1 | Ovarian Cancer | 26.91 | Not Specified | [5] |

| Caov-3 | Ovarian Cancer | 15.17 | Not Specified | [5] |

| OVCAR-3 | Ovarian Cancer | 4.67 | Not Specified | [5] |

| A375 | Melanoma | 24.13 | 24 | [6] |

| A375 | Melanoma | 6.6 | 96 | [6] |

| NHDF (Normal) | Normal Human Dermal Fibroblasts | 216.5 | 24 | [6] |

| NHDF (Normal) | Normal Human Dermal Fibroblasts | 125 | 96 | [6] |

| MCF-7 | Breast Cancer | 83.28 | 24 | [7] |

| 4T1 | Breast Cancer | 52.41 | 24 | [7] |

| Hep3B | Hepatocellular Carcinoma | ~100 | 72 | [8] |

| HuH7 | Hepatocellular Carcinoma | ~100 | 72 | [8] |

Table 2: Influence of Iron Modulation on this compound's Cytotoxicity

| Cell Line | Treatment | Observation | Reference |

| Head and Neck Cancer Cells | This compound + Holo-transferrin (Iron Source) | Increased cell death | [4] |

| Head and Neck Cancer Cells | This compound + Deferoxamine (Iron Chelator) | Decreased cell death | [4] |

| Pancreatic Cancer Cells | This compound + Holo-transferrin (Iron Source) | Potentiated cell death | [9] |

| Multiple Myeloma Cells | This compound + Deferoxamine (Iron Chelator) | Reversal of ART-induced cell death | [10] |

| Breast Cancer Cells | This compound + Lysosomal Iron Chelation | Blocked ART-induced programmed cell death | [11] |

| Breast Cancer Cells | This compound + Lysosomal Iron Loading | Enhanced cell death | [11] |

Signaling Pathways and Molecular Mechanisms

The iron-catalyzed generation of ROS by this compound initiates a complex network of signaling pathways, leading to various forms of programmed cell death. The two most prominent and well-documented pathways are ferroptosis and apoptosis.

Ferroptosis: An Iron-Dependent Form of Regulated Cell Death

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This compound is a potent inducer of ferroptosis. The mechanism involves several key steps:

-

Increased Labile Iron Pool (LIP): this compound promotes the lysosomal degradation of ferritin, the primary iron storage protein, through a process that can be autophagy-dependent (ferritinophagy) or independent.[3][12] This releases a surge of ferrous iron into the cytoplasm, expanding the LIP.

-

ROS Generation: The increased LIP reacts with this compound, leading to a massive generation of ROS.

-

Lipid Peroxidation: The excess ROS overwhelms the cell's antioxidant defenses, particularly the glutathione peroxidase 4 (GPX4) system. This leads to the unchecked peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.

-

Cell Death: The extensive membrane damage ultimately results in cell death.

Apoptosis: Programmed Cell Death

In addition to ferroptosis, this compound can also induce apoptosis, a more classical form of programmed cell death. The iron- and ROS-dependent apoptotic pathway often involves the mitochondria.

-

Lysosomal Membrane Permeabilization (LMP): The initial ROS burst can destabilize lysosomal membranes, leading to the release of lysosomal contents, including cathepsins, into the cytosol.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The released lysosomal factors and cytosolic ROS can trigger MOMP through the activation of pro-apoptotic proteins like Bax and Bak.

-

Caspase Activation: MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of iron in this compound's cytotoxic activity. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash them with cold PBS.[15]

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[16]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).[16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.[17] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Intracellular ROS Detection (DCFH-DA Assay)

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound.

-

DCFH-DA Loading: Add DCFH-DA to the cells at a final concentration of 10-20 µM and incubate for 30 minutes at 37°C in the dark.[11][18]

-

Washing: Wash the cells with PBS or serum-free medium to remove excess dye.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~530 nm), or flow cytometer.[1][11]

Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)

Calcein-AM is a cell-permeable dye that is non-fluorescent when bound to iron. The LIP can be quantified by measuring the increase in fluorescence upon the addition of a strong iron chelator.

Protocol:

-

Cell Loading: Incubate cells with 0.05-0.25 µM Calcein-AM for 15-30 minutes at 37°C.[19]

-

Washing: Wash the cells with PBS to remove extracellular Calcein-AM.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the calcein-loaded cells.

-

Chelator Addition: Add a strong, cell-permeable iron chelator such as deferiprone or salicylaldehyde isonicotinoyl hydrazone (SIH) to the cells.[20]

-

Final Fluorescence Measurement: After a short incubation, measure the fluorescence again. The increase in fluorescence is proportional to the LIP.[21]

-

Analysis: The LIP is calculated based on the change in fluorescence intensity.

Western Blot Analysis for Ferroptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in ferroptosis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against ferroptosis markers such as GPX4, ACSL4, and ferritin.

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualization of Experimental Workflows

Conclusion

The cytotoxic activity of this compound is inextricably linked to the presence of intracellular iron. This guide has detailed the iron-dependent activation of this compound, the subsequent generation of reactive oxygen species, and the induction of multiple cell death pathways, primarily ferroptosis and apoptosis. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of this iron-centric mechanism is crucial for optimizing the therapeutic application of this compound in oncology, potentially through strategies that modulate intracellular iron levels to enhance its anti-cancer efficacy. Further research into the intricate signaling networks activated by the this compound-iron interaction will undoubtedly unveil new avenues for targeted cancer therapy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Antimalarial Action of this compound Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces ER-derived-ROS-mediated cell death by disrupting labile iron pool and iron redistribution in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Evaluation of this compound as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antimalarial Drug this compound Mediates Selective Cytotoxicity by Upregulating HO-1 in Melanoma Cells [mdpi.com]

- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. Identification of this compound as a specific activator of ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Activates Mitochondrial Apoptosis in Breast Cancer Cells via Iron-catalyzed Lysosomal Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] this compound inhibits ROS production and ameliorates mitochondrial damage through the SIRT1/FOXO3a/MnSOD pathway to alleviate heart failure | Semantic Scholar [semanticscholar.org]

- 13. oncoscience.us [oncoscience.us]

- 14. Antimalarial and anticancer properties of this compound and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre-clinical study of iron oxide nanoparticles fortified this compound for efficient targeting of malarial parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 17. researchgate.net [researchgate.net]

- 18. Artemisinin-induced delayed hemolysis after administration of this compound and this compound-amodiaquine in malaria-free Wistar rats | Biomedical Research and Therapy [bmrat.org]

- 19. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Destabilizing Effect of Artesunate on Parasite Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artesunate, a cornerstone of modern antimalarial therapy, exerts its potent parasiticidal effects through a multifaceted mechanism initiated by the iron-mediated cleavage of its endoperoxide bridge. This activation, predominantly occurring within the heme-rich environment of the parasite's digestive vacuole, unleashes a torrent of reactive oxygen species (ROS). The subsequent oxidative stress cascade is a primary driver of parasite membrane instability, leading to a loss of structural integrity and function, ultimately culminating in parasite death. This technical guide provides an in-depth examination of this compound's impact on the membrane stability of Plasmodium falciparum, consolidating quantitative data on its effects, detailing key experimental protocols for investigation, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Heme-Activated Oxidative Assault

This compound's journey to becoming a potent antimalarial begins with its activation within the infected red blood cell. The parasite's vigorous digestion of host hemoglobin in its acidic digestive vacuole liberates large quantities of heme, which contains ferrous iron (Fe²⁺). This iron acts as a catalyst, cleaving the endoperoxide bridge of this compound and its active metabolite, dihydroartemisinin (DHA).[1] This cleavage generates highly reactive and unstable carbon-centered radicals and other reactive oxygen species (ROS).[2]

These ROS then indiscriminately attack a wide array of parasite biomolecules, with a pronounced impact on the parasite's cellular and organellar membranes.[3] The primary mechanisms of membrane destabilization include lipid peroxidation, protein alkylation, and disruption of membrane potential. This multi-pronged attack compromises the integrity of the parasite's plasma membrane, mitochondrial membranes, and the membrane of the digestive vacuole itself.

Quantitative Impact of this compound on Parasite Membrane Properties

The downstream effects of this compound-induced oxidative stress on the physical and electrochemical properties of parasite and infected erythrocyte membranes have been quantified through various experimental approaches.

Table 1: this compound's Effect on Infected Red Blood Cell (iRBC) Deformability

| Parameter | This compound Concentration | Incubation Time | Observation | Reference |

| iRBC Transit Velocity | 0.05 µg/ml | - | 50% decrease compared to untreated iRBCs | [1][4] |

| Uninfected RBC (uRBC) Transit Velocity | 0.05 µg/ml | - | ~10% reduction compared to untreated uRBCs | [1][4] |

| Mean Elastic Shear Modulus (iRBCs) | 0.05 µg/ml | 2, 4, and 6 hours | Mild but consistent increase | [4] |

| Mean Elastic Shear Modulus (uRBCs) | 0.05 µg/ml | 2, 4, and 6 hours | Mild but consistent increase | [4] |

Table 2: this compound-Induced Depolarization of Mitochondrial Membrane Potential (ΔΨm)

| Treatment | Concentration | Incubation Time | % of Cells with Low ΔΨm (JC-1 Monomers) | Reference |

| Untreated Control | - | 24 hours | 76% | [4] |

| This compound (ARS) | 10 nM | 24 hours | 81% | [4] |

| α/β Arteether (ART) | 10 nM | 24 hours | 90% | [4] |

Signaling Pathways and Mechanisms of Membrane Destabilization

The generation of ROS by activated this compound triggers a cascade of events that collectively undermine parasite membrane stability.

Figure 1: this compound activation and subsequent membrane damage cascade.

Detailed Experimental Protocols

Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol outlines the use of the cationic dye JC-1 to assess mitochondrial membrane potential (ΔΨm) in P. falciparum following this compound treatment. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically inactive mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

-

P. falciparum-infected red blood cells (iRBCs)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

This compound stock solution

-

JC-1 dye stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Parasite Culture and Drug Treatment:

-

Synchronize P. falciparum cultures to the desired stage (e.g., trophozoites).

-

Incubate iRBCs with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 6 or 24 hours) under standard culture conditions.

-

-

JC-1 Staining:

-

Harvest the iRBCs by centrifugation and wash twice with PBS.

-

Resuspend the cell pellet in pre-warmed complete culture medium.

-

Add JC-1 dye to a final concentration of 2 µM.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Analysis:

-

Flow Cytometry:

-

Wash the stained cells twice with PBS.

-

Resuspend in PBS for analysis.

-

Acquire data on a flow cytometer equipped with lasers for detecting green (FITC channel, ~525 nm) and red (PE channel, ~590 nm) fluorescence.

-

Analyze the ratio of red to green fluorescence to determine the proportion of cells with depolarized mitochondria.

-

-

Fluorescence Microscopy:

-

Wash the stained cells as above and resuspend in a small volume of PBS.

-

Prepare a wet mount on a microscope slide.

-

Observe under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

Capture images and quantify the fluorescence intensity of individual parasites.

-

-

Figure 2: Experimental workflow for the JC-1 mitochondrial membrane potential assay.

Measurement of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

Materials:

-

iRBCs treated with this compound

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

MDA standard solution

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Following drug treatment, wash iRBCs with PBS and lyse the cells.

-

Precipitate proteins from the lysate by adding TCA solution and centrifuging.

-

-

TBARS Reaction:

-

To the supernatant, add TBA solution.

-

Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Cool the samples to room temperature.

-

-

Quantification:

-

Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.

-

Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

-

Normalize the MDA concentration to the total protein content of the lysate.

-

Figure 3: Experimental workflow for the TBARS lipid peroxidation assay.

Quantification of Hemoglobin in the Parasite Digestive Vacuole

This protocol describes the isolation of the parasite's digestive vacuole and the subsequent quantification of undigested hemoglobin.

Materials:

-

Trophozoite-stage iRBCs

-

Saponin solution

-

Differential centrifugation equipment

-

Spectrophotometer

-

Drabkin's reagent (for cyanmethemoglobin method)

Procedure:

-

Isolation of Digestive Vacuoles:

-

Lyse this compound-treated and control iRBCs with a saponin solution to release the parasites.

-

Homogenize the isolated parasites to release their organelles.

-

Isolate the digestive vacuoles through a series of differential centrifugation steps.

-

-

Hemoglobin Quantification:

-

Lyse the isolated digestive vacuoles to release their contents, including undigested hemoglobin.

-

Quantify the hemoglobin concentration using a spectrophotometric method, such as the cyanmethemoglobin method, where hemoglobin is converted to a stable colored compound and its absorbance is measured.

-

Figure 4: Workflow for quantifying hemoglobin in the parasite digestive vacuole.

Conclusion

This compound's efficacy is inextricably linked to its ability to induce overwhelming oxidative stress, leading to profound destabilization of parasite membranes. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate these critical aspects of this compound's mechanism of action. A deeper understanding of how this compound compromises parasite membrane integrity will be invaluable for the development of novel antimalarial strategies and for monitoring and overcoming potential resistance mechanisms. The visualization of the signaling pathways and experimental workflows offers a clear and concise overview for both educational and research purposes.

References

- 1. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Effect of artemisinin on lipid peroxidation and fluidity of the erythrocyte membrane in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Artesunate on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artesunate (ART), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug.[1][2] Emerging evidence has highlighted its potent anti-cancer properties across a wide range of malignancies, including ovarian, pancreatic, liver, colon, and lung cancers, as well as melanoma and leukemia.[1][3][4][5][6] this compound exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][7][8] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer effects on various cancer cell lines.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines as reported in various studies.

| Cancer Type | Cell Line(s) | IC50 Value(s) | Treatment Duration | Reference(s) |

| Ovarian Cancer | UWB1 | 26.91 µM | Not Specified | [3] |

| Ovarian Cancer | Caov-3 | 15.17 µM | Not Specified | [3] |

| Ovarian Cancer | OVCAR-3 | 4.67 µM | Not Specified | [3] |

| Pancreatic Cancer | Panc-1 | 26.76 µmol/l | Not Specified | [1] |

| Pancreatic Cancer | BxPC-3 | 279.3 µmol/l | Not Specified | [1] |

| Pancreatic Cancer | CFPAC-1 | 142.8 µmol/l | Not Specified | [1] |

| Liver Cancer | HepG2 | 63.28 - 99.85 µM | 72 h | [4] |

| Liver Cancer | Huh7 | 344.70 - 1,099 µM | 72 h | [4] |

| Leukemia | J16, J-Jhan | <5 µM | 72 h | [8] |

| Small Cell Lung Carcinoma | H69 | <5 µM | 72 h | [8] |

| Skin Melanoma | SK-Mel-28 | 94 µM | 72 h | [8] |

| Non-Small Cell Lung Cancer | A549 | 28.8 µg/ml | Not Specified | [9] |

| Non-Small Cell Lung Cancer | H1299 | 27.2 µg/ml | Not Specified | [9] |

| Cervical Cancer | SiHa | 26.32 µg/ml | 24 h | [10] |

Note: IC50 values can vary depending on the assay conditions, cell line passage number, and other experimental factors.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. Proper preparation of a stock solution is critical for experimental reproducibility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or 0.05 g/ml sodium bicarbonate[11]

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO or 0.05 g/ml sodium bicarbonate.[11] For example, to prepare a 200 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-